Differential Cathepsin Isoform Selectivity: K777 Tosylate vs. E-64 vs. Odanacatib
K777 tosylate demonstrates a unique selectivity window among human cathepsins, potently inhibiting cathepsin S (Ki = 0.002 µM) and cathepsin L (Ki = 0.05 µM), while sparing cathepsins K (Ki = 0.4 µM), B (Ki = 3 µM), and C (Ki >100 µM) [1]. In contrast, the broad-spectrum irreversible inhibitor E-64 inhibits a wide range of cysteine proteases without such isoform discrimination, while odanacatib is highly selective for cathepsin K (IC50 0.2 nM) over L and S [2]. This intermediate selectivity profile positions K777 as a critical tool for dissecting cathepsin L/S-dependent pathways without confounding off-target effects on cathepsin K or B.
| Evidence Dimension | Inhibition constant (Ki) against human cathepsins |
|---|---|
| Target Compound Data | K777 tosylate: cathepsin S Ki = 0.002 µM, cathepsin L Ki = 0.05 µM, cathepsin K Ki = 0.4 µM, cathepsin B Ki = 3 µM, cathepsin C Ki >100 µM |
| Comparator Or Baseline | E-64 (broad-spectrum cysteine protease inhibitor): inhibits most cathepsins and papain with comparable potency; Odanacatib: selective for cathepsin K (IC50 0.2 nM) with minimal activity against cathepsins L/S |
| Quantified Difference | K777 shows >200-fold selectivity for cathepsin S over cathepsin B (0.002 vs 3 µM), and >8-fold for cathepsin L over cathepsin K (0.05 vs 0.4 µM) |
| Conditions | Cell-free enzymatic assays using recombinant human cathepsins |
Why This Matters
This distinct isoform selectivity profile allows researchers to target cathepsin L/S-mediated processes (e.g., viral spike protein processing) while minimizing confounding inhibition of cathepsin B or K, a balance not offered by either broad-spectrum (E-64) or highly selective (odanacatib) alternatives.
- [1] Bertin Bioreagent. (2024). K777 Product Datasheet (CAT N°: 19114). Cayman Chemical. View Source
- [2] Gauthier, J. Y., Chauret, N., Cromlish, W., Desmarais, S., Duong, L. T., Falgueyret, J. P., Kimmel, D. B., Lamontagne, S., Léger, S., LeRiche, T., Li, C. S., Massé, F., McKay, D. J., Nicoll-Griffith, D. A., Oballa, R. M., Palmer, J. T., Percival, M. D., Riendeau, D., Robichaud, J., ... & Young, R. N. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923–928. View Source
